molecular formula C24H24ClN5OS B2975275 StemRegenin 1 (hydrochloride) CAS No. 2319882-01-2

StemRegenin 1 (hydrochloride)

Cat. No.: B2975275
CAS No.: 2319882-01-2
M. Wt: 466
InChI Key: HBLDXOQSBJSGSL-UHFFFAOYSA-N
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Description

StemRegenin 1 (hydrochloride) is a small molecule compound known for its role as an antagonist of the aryl hydrocarbon receptor. It is primarily used to promote the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells . This compound has shown significant potential in various scientific research applications, particularly in the fields of stem cell biology and cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of StemRegenin 1 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, which includes a benzo[b]thiophene moiety and a purine derivative. The key steps typically involve:

    Formation of the benzo[b]thiophene core: This can be achieved through a series of reactions including cyclization and functional group modifications.

    Synthesis of the purine derivative:

    Coupling of the two core structures: The benzo[b]thiophene and purine derivatives are coupled through an amination reaction to form the final product.

    Hydrochloride formation: The final compound is converted to its hydrochloride salt form to enhance its stability and solubility.

Industrial Production Methods

Industrial production of StemRegenin 1 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction temperature and time: Optimizing these parameters to maximize yield.

    Purification techniques: Using methods such as recrystallization and chromatography to achieve high purity.

    Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

StemRegenin 1 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of hydroxylated or ketone derivatives.

    Reduction: Can result in the formation of reduced amine or alcohol derivatives.

    Substitution: Can produce various substituted aromatic compounds.

Mechanism of Action

StemRegenin 1 (hydrochloride) exerts its effects by antagonizing the aryl hydrocarbon receptor. This receptor is involved in the regulation of various biological processes, including cell differentiation and proliferation. By inhibiting this receptor, StemRegenin 1 (hydrochloride) promotes the expansion and maintenance of hematopoietic stem cells and prevents their differentiation . The molecular targets and pathways involved include:

Comparison with Similar Compounds

StemRegenin 1 (hydrochloride) is unique in its ability to promote the expansion of hematopoietic stem cells while preventing their differentiation. Similar compounds include:

StemRegenin 1 (hydrochloride) stands out due to its specific antagonistic action on the aryl hydrocarbon receptor, making it a valuable tool in stem cell and cancer research.

Properties

IUPAC Name

4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS.ClH/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20;/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLDXOQSBJSGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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